SP-141

描述

属性

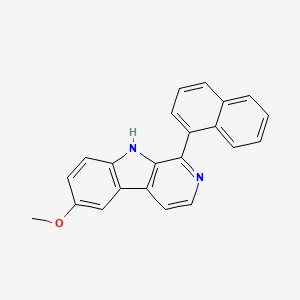

IUPAC Name |

6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABFWJDLCCDJJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SP-141: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-141 is a novel, cell-permeable, small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncoprotein. It belongs to the pyrido[b]indole class of compounds and has demonstrated significant anti-cancer activity in various preclinical models, including breast and pancreatic cancer.[1] What distinguishes this compound from many other MDM2 inhibitors is its unique mechanism of action; rather than solely blocking the interaction between MDM2 and the p53 tumor suppressor, this compound induces the degradation of the MDM2 protein itself. This activity is independent of the p53 status of the cancer cells, making it a potentially valuable therapeutic agent for a broader range of tumors, including those with mutated or deficient p53. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inducing MDM2 Degradation

The primary mechanism of action of this compound is the direct binding to the MDM2 protein, which leads to its autoubiquitination and subsequent degradation by the proteasome.[1][2] This reduction in cellular MDM2 levels has profound effects on cancer cell survival and proliferation.

Binding to MDM2

This compound is a high-affinity ligand for MDM2, binding directly to the protein. This interaction is crucial for its subsequent effects on MDM2 stability.

Induction of Autoubiquitination and Proteasomal Degradation

MDM2 is an E3 ubiquitin ligase that can ubiquitinate itself, targeting it for proteasomal degradation. This compound enhances this autoubiquitination process. By promoting the attachment of ubiquitin chains to MDM2, this compound marks the oncoprotein for destruction by the 26S proteasome. This leads to a significant reduction in the intracellular concentration of MDM2.

p53-Independent Activity

A key feature of this compound is its efficacy in cancer cells regardless of their p53 status.[1][2] Many MDM2 inhibitors function by disrupting the MDM2-p53 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions. However, a large proportion of human cancers harbor mutations in the TP53 gene, rendering such inhibitors ineffective. Since this compound's primary action is to degrade MDM2, it can exert its anti-cancer effects even in the absence of functional p53.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| HPAC | Pancreatic | Wild-type | 0.38 | [2] |

| Panc-1 | Pancreatic | Mutant | 0.50 | [2] |

| AsPC-1 | Pancreatic | Mutant | Not specified | [2] |

| Mia-Paca-2 | Pancreatic | Mutant | Not specified | [2] |

| MCF-7 | Breast | Wild-type | Not specified | |

| MDA-MB-468 | Breast | Mutant | Not specified |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Pancreatic | Panc-1 | Nude Mice | 40 mg/kg/day | 75% | [2] |

| Breast | Not specified | Nude Mice | Not specified | Significant | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the core mechanism of action of this compound.

Caption: this compound binds to MDM2, promoting its autoubiquitination and proteasomal degradation, leading to p53-independent cell cycle arrest and apoptosis.

General Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound.

Caption: A stepwise approach for evaluating the anti-cancer properties of this compound, from initial in vitro screening to in vivo efficacy studies.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound at a specific concentration (e.g., IC50) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro MDM2 Autoubiquitination Assay

Objective: To determine if this compound directly promotes the autoubiquitination of MDM2.

Principle: This assay reconstitutes the ubiquitination cascade in vitro using purified enzymes. The ubiquitination of MDM2 is detected by western blotting, looking for a characteristic high-molecular-weight smear or ladder of bands corresponding to polyubiquitinated MDM2.

Protocol:

-

Reaction Setup: In a reaction buffer, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, ATP, and recombinant human MDM2.

-

This compound Addition: Add this compound or a vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-MDM2 antibody.

-

Detection: Visualize the bands using a chemiluminescence detection system. An increase in the high-molecular-weight smear in the presence of this compound indicates enhanced autoubiquitination.

Conclusion

This compound is a promising anti-cancer agent with a distinct mechanism of action that targets the MDM2 oncoprotein for degradation. Its ability to act independently of the p53 tumor suppressor pathway broadens its potential clinical utility to a wider range of cancers. The preclinical data strongly support its continued investigation and development as a novel therapeutic for cancer treatment. Further research will be necessary to fully elucidate its downstream signaling effects and to evaluate its safety and efficacy in clinical settings.

References

The Molecular Target of SP-141: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-141 is a novel, cell-permeable, small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models of breast and pancreatic cancer. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and detailed protocols for relevant assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's therapeutic potential.

Molecular Target: Mouse Double Minute 2 (MDM2)

The primary molecular target of this compound is the E3 ubiquitin ligase, Mouse Double Minute 2 (MDM2). This compound binds directly to MDM2 with high affinity, exhibiting a Ki value of 28 nM. Unlike many other MDM2 inhibitors that function by disrupting the MDM2-p53 protein-protein interaction, this compound employs a distinct mechanism of action.

Mechanism of Action

This compound inhibits MDM2 expression by inducing its autoubiquitination and subsequent proteasomal degradation. This action is independent of the tumor suppressor protein p53 status of the cancer cells, making this compound a promising therapeutic agent for a broader range of tumors, including those with mutant or deficient p53. The degradation of MDM2 leads to the stabilization and accumulation of its downstream targets. In p53 wild-type cells, this results in increased levels of p53 and its target gene p21, leading to cell cycle arrest and apoptosis. However, the anti-proliferative effects of this compound are also observed in p53-mutant and null cancer cells, indicating the involvement of p53-independent pathways.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling

A Technical Guide to the SP-141 Induced MDM2 Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the action of SP-141, a novel small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncogene. Unlike traditional MDM2 inhibitors that focus on disrupting the MDM2-p53 interaction, this compound employs a distinct and potent mechanism: inducing the auto-ubiquitination and subsequent proteasomal degradation of the MDM2 protein. This guide synthesizes key quantitative data, details critical experimental protocols, and visualizes the core pathways to offer a comprehensive resource for professionals in oncology research and drug development.

Core Mechanism of Action

This compound represents a new class of MDM2 inhibitors.[1] Its primary mechanism of action is the direct binding to the MDM2 protein, which triggers a conformational change that enhances MDM2's intrinsic E3 ubiquitin ligase activity towards itself.[1][2][3] This leads to poly-ubiquitination of MDM2, marking it for degradation by the 26S proteasome.[1][4][5] The result is a significant reduction in cellular MDM2 protein levels.

A key therapeutic advantage of this mechanism is its efficacy in cancer cells regardless of their p53 mutational status.[1][2][6] In cancers with wild-type p53, the degradation of MDM2 lifts the negative regulation on p53, leading to its stabilization and accumulation. Activated p53 can then induce the transcription of target genes like p21, resulting in cell cycle arrest (primarily at the G2/M phase) and apoptosis.[1][4] In p53-mutant or null cancers, the reduction of the oncogenic MDM2 protein itself inhibits tumor growth, as MDM2 has numerous p53-independent oncogenic functions.[1][7]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer models both in vitro and in vivo.

Table 1: In Vitro Efficacy of this compound (IC₅₀ Values)

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound in different human cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Citation |

| HPAC | Pancreatic | Wild-Type | 0.38 | [6] |

| Panc-1 | Pancreatic | Mutant | 0.50 | [6] |

| AsPC-1 | Pancreatic | Mutant | 0.36 | [6] |

| Mia-Paca-2 | Pancreatic | Mutant | 0.41 | [6] |

| IMR90 | Normal Fibroblast | Wild-Type | 13.22 | [6] |

| MCF-7 | Breast | Wild-Type | ~0.5-1.0 | [8] |

| HepG2 | Hepatocellular | Wild-Type | ~0.5-1.0 | [5][8] |

| Huh7 | Hepatocellular | Mutant | ~0.5-1.0 | [5] |

| U87MG | Glioblastoma | Wild-Type | Not specified | [4] |

Note: The higher IC₅₀ value in the normal IMR90 cell line suggests selective cytotoxicity of this compound for cancer cells.[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

This table presents the anti-tumor activity of this compound in animal models.

| Cancer Type | Animal Model | Dosage & Administration | Treatment Duration | Outcome | Citation |

| Pancreatic | Xenograft & Orthotopic (Mice) | 40 mg/kg; i.p. injection | 5 days/week for ~3 weeks | 75% reduction in tumor volume vs. control on Day 18 | [6] |

| Neuroblastoma | Xenograft (Mice) | Not specified | Not specified | Significant tumor growth suppression | [4][7] |

Table 3: Binding Affinity of this compound

This table indicates the direct and high-affinity binding of this compound to the MDM2 protein.

| Parameter | Value | Assay Method | Citation |

| Kᵢ | 28 nM | Fluorescence Polarization (FP)-based binding assay | [2] |

Experimental Protocols

The following protocols are key to elucidating the mechanism of this compound.

Western Blotting for Protein Level Analysis

Objective: To determine the effect of this compound on the protein levels of MDM2, p53, and p21.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HPAC, Panc-1, HepG2) and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0, 0.2, 0.5 µM) for 24 hours.[4][5]

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vitro Ubiquitination Assay

Objective: To demonstrate that this compound promotes the auto-ubiquitination of MDM2.

Methodology:

-

Transfection: Co-transfect cells (e.g., HepG2, Huh7) with plasmids encoding for MDM2 and Ubiquitin using a suitable transfection reagent.[1][5]

-

This compound Treatment: After transfection, treat the cells with this compound (e.g., 0, 0.2, 0.5 µM) for 24 hours.[5]

-

Proteasome Inhibition: Add a proteasome inhibitor, such as MG132 (25 µM), for the final 6 hours of treatment to allow ubiquitinated proteins to accumulate.[1][5]

-

Immunoprecipitation (IP): Lyse the cells and incubate the lysates with an anti-MDM2 antibody overnight, followed by incubation with protein A/G agarose beads to pull down MDM2 and its binding partners.

-

Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect poly-ubiquitinated MDM2.[5]

Cycloheximide (CHX) Chase Assay

Objective: To measure the effect of this compound on the half-life of the MDM2 protein.

References

- 1. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

SP-141: A Technical Guide to a Novel MDM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-141 is a potent and specific small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. Identified as 6-Methoxy-1-(1-naphthalenyl)-9H-pyrido[3,4-b]indole, this compound represents a promising class of anti-cancer agents. Its mechanism of action involves direct binding to MDM2, leading to the promotion of MDM2 auto-ubiquitination and subsequent proteasomal degradation. This activity is notably independent of the tumor suppressor p53 status, suggesting a broad therapeutic potential across various cancer types. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, a plausible synthetic route, and detailed experimental protocols for the evaluation of this compound.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with a pyrido[3,4-b]indole core. The detailed chemical information and physicochemical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 6-Methoxy-1-(1-naphthalenyl)-9H-pyrido[3,4-b]indole |

| Synonyms | SP141 |

| CAS Number | 1253491-42-7 |

| Molecular Formula | C₂₂H₁₆N₂O |

| Molecular Weight | 324.38 g/mol |

| Appearance | Solid Powder |

| Solubility | Soluble in DMSO |

Pharmacological Properties

This compound exhibits high-affinity binding to MDM2 and demonstrates potent cytotoxic effects against a range of cancer cell lines.

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line | Value |

| Binding Affinity (Ki) | MDM2 | 28 nM |

| IC₅₀ | HPAC (Pancreatic) | 0.38 µM |

| Panc-1 (Pancreatic) | 0.50 µM | |

| AsPC-1 (Pancreatic) | 0.36 µM | |

| Mia-Paca-2 (Pancreatic) | 0.41 µM | |

| IMR90 (Normal Fibroblast) | 13.22 µM | |

| MCF-7 (Breast) | Not explicitly quantified in the provided results | |

| MDA-MB-468 (Breast) | Not explicitly quantified in the provided results |

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting the MDM2 protein. Unlike many MDM2 inhibitors that aim to disrupt the MDM2-p53 interaction, this compound induces the degradation of MDM2 itself. This leads to the accumulation of p53 (in p53 wild-type cells) and the subsequent activation of downstream pathways leading to cell cycle arrest and apoptosis. Crucially, its efficacy in p53-mutant or null cancer cells suggests an alternative, p53-independent mechanism of action.

Caption: Mechanism of this compound action on the MDM2/p53 signaling pathway.

Experimental Protocols

Synthesis of this compound (Plausible Route)

The synthesis of this compound, a β-carboline derivative, can be achieved through a Pictet-Spengler reaction. This approach involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.

Materials:

-

6-Methoxytryptamine

-

1-Naphthaldehyde

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)

-

Oxidizing agent (e.g., DDQ, manganese dioxide)

-

Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-methoxytryptamine and 1-naphthaldehyde in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Pictet-Spengler Cyclization: Add the acid catalyst to the reaction mixture and stir at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Aromatization: Dissolve the crude cyclized product in a suitable solvent and treat it with an oxidizing agent to form the aromatic β-carboline ring of this compound.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system to obtain the pure product.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

MDM2 Binding Assay (Fluorescence Polarization)

This assay measures the ability of this compound to displace a fluorescently labeled p53-derived peptide from the MDM2 protein.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53 peptide probe (e.g., with FAM or TAMRA)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

This compound stock solution in DMSO

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of MDM2 protein and the fluorescent p53 peptide in the assay buffer.

-

Assay Plate Setup: Add the this compound dilutions to the wells of the 384-well plate. Include control wells with buffer and DMSO (for baseline) and wells with MDM2 and the fluorescent peptide without the inhibitor (for maximum polarization).

-

Incubation: Add the MDM2 and fluorescent peptide solution to all wells. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Calculate the Ki value for this compound by fitting the data to a competitive binding isotherm.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HPAC, Panc-1)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Caption: A typical experimental workflow for an in vitro cytotoxicity (MTT) assay.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of this compound for each cell line.

Conclusion

This compound is a novel and potent MDM2 inhibitor with a distinct mechanism of action that involves the induction of MDM2 degradation. Its efficacy in both p53 wild-type and mutant cancer cell lines highlights its potential as a broad-spectrum anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a promising therapeutic candidate.

Early In Vitro Studies of SP-141: A Technical Guide

This guide provides an in-depth overview of the early in vitro studies of SP-141, a novel small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncogene. The information is tailored for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the compound's mechanism of action.

Introduction

This compound, with the chemical formula C₂₂H₁₆N₂O, is a pyrido[b]indole derivative identified through high-throughput screening and computer-aided, structure-based rational drug design.[1] It has demonstrated potent anti-cancer activity in various preclinical models, including breast, pancreatic, and brain cancers.[2][3][4][5] A key feature of this compound is its unique mechanism of action, which distinguishes it from many other MDM2 inhibitors. Instead of solely blocking the MDM2-p53 interaction, this compound directly binds to MDM2, promoting its auto-ubiquitination and subsequent proteasomal degradation.[1][2] This action leads to a reduction in cellular MDM2 levels, effective even in cancer cells with mutant or deficient p53.[1][3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro studies of this compound, demonstrating its potency and selectivity.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Target/Cell Line | Comments |

| Ki | 28 nM[7] | MDM2 Protein | High affinity binding. |

| IC50 | 0.38 - 0.50 µM[2][8] | Pancreatic Cancer Cell Lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2) | Potent inhibition of cell growth. |

| IC50 | 35.8 - 688.8 nM[9] | Glioblastoma and Medulloblastoma Cell Lines | Potent activity against brain tumor cells. |

| IC50 | 13.22 µM[8] | IMR90 (Normal Fibroblast Cell Line) | Demonstrates selective cytotoxicity for cancer cells over normal cells. |

Table 2: Effects on Cellular Processes

| Cellular Process | Concentration | Cell Line | Observed Effect |

| MDM2 Degradation | 1 µM[10] | MCF-7 (Breast Cancer) | 76% decrease in the uptake of an 18F-labeled analogue, indicating significant MDM2 depletion. |

| Apoptosis Induction | 1 mM | Breast Cancer Cell Lines | 7 to 14-fold increase in the apoptotic index.[3] |

| Cell Cycle Arrest | 0.5 µM[3] | Breast Cancer Cell Lines | Arrest in the G2 phase of the cell cycle. |

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., pancreatic, breast) are seeded in 96-well plates at a density of 3,000-4,000 cells per well.[6]

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0.01-10 µM) or a vehicle control for a specified period, typically 72 hours.[6][8]

-

MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, indicating its long-term proliferative potential.

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound for a period, often 24 hours.[11]

-

Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for a period of 1-2 weeks to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.

Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism of anti-cancer drug action.

-

Treatment: Cells are treated with different concentrations of this compound for a specified time, for instance, 48 hours.[6][11]

-

Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Treatment: Cells are exposed to this compound for a defined period, such as 24 hours.[6][11]

-

Fixation: Cells are harvested and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye like Propidium Iodide.

-

Flow Cytometry: The DNA content of the cells is measured by flow cytometry, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., MDM2, p53, p21, PARP, Bax, Bcl-2, Cyclin E) followed by incubation with secondary antibodies conjugated to an enzyme.[3]

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Target Binding Assays

Several assays have been employed to confirm the direct binding of this compound to the MDM2 protein.

-

Biotin-Avidin Pull-Down Assays: A biotinylated version of this compound is used to pull down its binding partners from cell lysates, which are then identified by Western blotting.

-

Fluorescence Polarization (FP)-Based Binding Assay: This assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner.

-

Surface Plasmon Resonance (SPR) (Biacore Assay): This technique measures the binding of an analyte (this compound) to a ligand (MDM2) immobilized on a sensor chip in real-time.[10]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound.

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. WO2016049453A1 - Cancer treatment utilizing this compound to bind with mdm2 and act as an inhibitor of mdm2 expression - Google Patents [patents.google.com]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Biological Function of SP-141: A Novel MDM2 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The murine double minute 2 (MDM2) oncogene is a critical negative regulator of the p53 tumor suppressor. Its overexpression in various cancers provides a compelling therapeutic target. SP-141, a novel pyrido[b]indole derivative, has emerged as a potent and specific MDM2 inhibitor with a unique mechanism of action that distinguishes it from other inhibitors in its class. This technical guide delineates the core biological functions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating new avenues in cancer therapy.

Introduction

The p53 tumor suppressor protein plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[2][3] In a significant portion of human cancers where p53 remains wild-type, its tumor-suppressive functions are often abrogated by the overexpression of its primary cellular antagonist, MDM2.[1]

MDM2 is an E3 ubiquitin ligase that directly binds to the transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[4] This interaction maintains p53 at low levels in normal unstressed cells. However, in many cancers, the amplification or overexpression of the MDM2 gene leads to the excessive degradation of p53, allowing cancer cells to evade apoptosis and continue to proliferate.[5] Consequently, inhibiting the MDM2-p53 interaction has become a promising strategy for reactivating p53 and restoring its tumor-suppressive functions.

This compound is a small molecule inhibitor of MDM2, identified through high-throughput screening and structure-based drug design.[5] Unlike many other MDM2 inhibitors that primarily focus on disrupting the p53-MDM2 protein-protein interaction, this compound exhibits a distinct and potent mechanism of action.[4][5] This guide provides a detailed exploration of the biological activity of this compound, its effects on cancer cells, and the experimental methodologies used to elucidate its function.

Mechanism of Action of this compound

This compound directly binds to the MDM2 protein with high affinity.[4] This binding event triggers a unique conformational change in MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome.[4][6] This leads to a significant reduction in cellular MDM2 protein levels. The degradation of MDM2 liberates p53 from negative regulation, leading to its accumulation and the activation of its downstream targets, such as p21Waf1/CIP1, which mediates cell cycle arrest.[4] A key advantage of this compound is its efficacy in cancer cells regardless of their p53 status, suggesting that its anti-tumor effects are not solely dependent on p53 activation and may involve the inhibition of other oncogenic functions of MDM2.[4][7]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize the key binding affinities and cytotoxic activities of this compound against a range of cancer cell lines.

Table 1: Binding Affinity of this compound for MDM2

| Parameter | Value | Assay Method | Reference |

| Ki | 28 ± 6 nM | Fluorescence Polarization-based MDM2 Binding Assay | [1][8] |

| Kd (SPR) | 43 nM | Surface Plasmon Resonance | [1] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Exposure Time (h) | Reference |

| HPAC | Pancreatic | Wild-Type | 0.38 | 72 | [4][6] |

| Panc-1 | Pancreatic | Mutant | 0.50 | 72 | [4][6] |

| AsPC-1 | Pancreatic | Mutant | 0.36 | 72 | [6] |

| Mia-Paca-2 | Pancreatic | Mutant | 0.41 | 72 | [6] |

| MCF-7 | Breast | Wild-Type | Not specified, but effective | - | [5] |

| MDA-MB-468 | Breast | Mutant | Not specified, but effective | - | [5] |

| NB-1643 | Neuroblastoma | Wild-Type | ~0.4 | 72 | [7] |

| SK-N-SH | Neuroblastoma | Wild-Type | ~0.5 | 72 | [7] |

| NB-EBC1 | Neuroblastoma | Wild-Type | ~0.4 | 72 | [7] |

| CHLA255 | Neuroblastoma | Wild-Type | ~0.6 | 72 | [7] |

| NGP | Neuroblastoma | Wild-Type | ~0.5 | 72 | [7] |

| SK-N-AS | Neuroblastoma | Mutant | ~0.7 | 72 | [7] |

| LA1-55n | Neuroblastoma | Null | ~0.6 | 72 | [7] |

| NB-1691 (MDR) | Neuroblastoma | Wild-Type | ~0.8 | 72 | [7] |

| SK-N-BE2 (MDR) | Neuroblastoma | Mutant | ~0.9 | 72 | [7] |

| IMR90 | Normal Fibroblast | Wild-Type | 13.22 | 72 | [6] |

Cellular Effects of this compound

Induction of Cell Cycle Arrest and Apoptosis

This compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines.[4] This is consistent with the activation of the p53 pathway and the upregulation of its downstream target p21, a potent inhibitor of cyclin-dependent kinases.[9] Furthermore, this compound treatment leads to a significant increase in apoptosis, as evidenced by an increase in the sub-G1 population in cell cycle analysis and positive staining in apoptosis assays.[4][10] These effects are observed in a concentration-dependent manner.

Inhibition of Cell Proliferation and Colony Formation

Treatment with this compound significantly inhibits the proliferation of cancer cells.[4] Colony formation assays, which measure the ability of single cells to grow into colonies, have demonstrated a dose-dependent reduction in colony numbers upon exposure to this compound.[7][10]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the potent anti-tumor activity of this compound. In xenograft and orthotopic mouse models of pancreatic and breast cancer, intraperitoneal administration of this compound led to significant tumor growth inhibition and even tumor regression.[4] For instance, in a pancreatic cancer xenograft model, treatment with 40 mg/kg/day of this compound resulted in a 75% reduction in tumor volume compared to the control group.[6] Importantly, these studies have also indicated that this compound is well-tolerated with no apparent host toxicity at therapeutic doses.[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01-10 µM) for 72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, p21, and loading controls (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a novel class of MDM2 inhibitors with a unique mechanism of action that involves the induction of MDM2 auto-ubiquitination and proteasomal degradation.[4] Its ability to exert potent anti-tumor effects in a p53-independent manner makes it a particularly attractive candidate for the treatment of a broad range of cancers, including those with mutant or deficient p53.[5] The comprehensive data presented in this guide, from its high-affinity binding to MDM2 to its efficacy in vivo, underscore the therapeutic potential of this compound. Further preclinical and clinical investigations are warranted to fully elucidate its clinical utility and to pave the way for its potential use as a novel targeted therapy for cancer.

References

- 1. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Cell cycle proteins as promising targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

SP-141: A Novel MDM2 Inhibitor Inducing G2/M Cell Cycle Arrest and Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SP-141 is a novel small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. It exerts its anticancer effects by promoting the auto-ubiquitination and subsequent proteasomal degradation of MDM2. This leads to the accumulation of tumor suppressor proteins, resulting in cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis. Notably, the cytotoxic effects of this compound have been observed in a variety of cancer cell lines, including those with mutated or null p53, indicating a potential therapeutic avenue for tumors resistant to conventional p53-activating therapies. This document provides a comprehensive overview of the mechanism of action of this compound, a summary of its effects on cell cycle progression in various cancer models, detailed experimental methodologies, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound directly binds to the MDM2 protein, which induces a conformational change that promotes its auto-ubiquitination and subsequent degradation by the proteasome.[1][2] MDM2 is a primary negative regulator of the p53 tumor suppressor. By targeting MDM2 for degradation, this compound effectively removes this inhibitory control, leading to the stabilization and accumulation of p53 in cells with wild-type p53.[3] Activated p53 can then transcriptionally activate its downstream target genes, such as p21Waf1/CIP1, which is a potent inhibitor of cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression.[3][4]

Interestingly, this compound has also demonstrated efficacy in cancer cells lacking functional p53.[3][5] This suggests that the anticancer activity of this compound is not solely dependent on the p53 pathway. The inhibition of MDM2 can affect other cellular processes and proteins that are regulated by this E3 ligase, contributing to its p53-independent cytotoxic effects.[3][5] The downstream effects of this compound culminate in the induction of cell cycle arrest, predominantly at the G2/M transition, and the activation of the apoptotic cascade.[3][4][5]

Data Presentation: Effect of this compound on Cell Cycle Progression and Viability

The following tables summarize the quantitative data on the effects of this compound on cell viability and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| HPAC | Pancreatic Cancer | Wild-type | 0.38[2] |

| Panc-1 | Pancreatic Cancer | Mutant | 0.50[2] |

| AsPC-1 | Pancreatic Cancer | - | 0.36[2] |

| Mia-Paca-2 | Pancreatic Cancer | - | 0.41[2] |

| NB-1643 | Neuroblastoma | Wild-type | Not specified[5] |

| SK-N-SH | Neuroblastoma | Wild-type | Not specified[5] |

| SK-N-AS | Neuroblastoma | Mutant | Not specified[5] |

| LA1-55n | Neuroblastoma | Null | Not specified[5] |

| U87MG | Glioblastoma | Wild-type | 35.8 - 688.8 nM[4] |

| DAOY | Medulloblastoma | Mutant | 35.8 - 688.8 nM[4] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (h) | % Cells in G2/M Phase (Treated vs. Control) |

| HPAC | Pancreatic Cancer | 0.5 | 24 | Significant increase vs. control[3] |

| Panc-1 | Pancreatic Cancer | 0.5 | 24 | Significant increase vs. control[3] |

| AsPC-1 | Pancreatic Cancer | 0.2 | 24 | Significant increase vs. control[3] |

| Neuroblastoma Cells | Neuroblastoma | 0.25, 0.5 | 24 | Not specified quantitatively, but G2/M arrest observed[5] |

| Breast Cancer Cells | Breast Cancer | 0.5 | 24 | Significant increase vs. control[6] |

| Glioblastoma/Medulloblastoma | Brain Tumor | Not specified | Not specified | G2/M arrest observed[4] |

Experimental Protocols

Cell Culture and Drug Treatment

Human cancer cell lines (e.g., pancreatic, neuroblastoma, breast, glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to attach overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired concentrations for the specified durations (e.g., 24, 48, or 72 hours).[3][5][7]

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment with this compound for 72 hours, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[7]

Cell Cycle Analysis by Flow Cytometry

Cells are treated with this compound for 24 hours, harvested, and fixed in cold 70% ethanol. The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their DNA content.[5]

Western Blotting

After treatment with this compound for 24 hours, cells are lysed to extract total proteins. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., MDM2, p53, p21, cleaved PARP, Bax, Bcl-2, Cyclin E).[5][6] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][6]

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing this compound's Effect on Cell Cycle

Caption: General experimental workflow for studying the effects of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Brain Tumor Therapy by Inhibiting the MDM2 Oncogene: In Vitro and In Vivo Antitumor Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2016049453A1 - Cancer treatment utilizing this compound to bind with mdm2 and act as an inhibitor of mdm2 expression - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of SP-141 in Pancreatic Cancer Cells

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options, driving the urgent need for novel drug development.[1][2] These application notes provide a comprehensive set of protocols for the in vitro evaluation of SP-141, a novel investigational compound, against pancreatic cancer cell lines. The described assays are designed to assess the anti-proliferative effects, impact on cell viability, and the potential mechanism of action of this compound. These protocols are intended for researchers in oncology, drug discovery, and cancer biology to facilitate the preclinical assessment of this compound.

Recommended Pancreatic Cancer Cell Lines

A variety of human pancreatic cancer cell lines are available for in vitro studies, each with a unique molecular profile. The selection of appropriate cell lines is critical for comprehensive preclinical evaluation.

| Cell Line | Origin | Key Characteristics | Recommended Culture Medium |

| PANC-1 | Human Pancreatic Carcinoma | Epithelial-like, known for high resistance to chemotherapy.[3] | DMEM with 10% FBS and 1% Penicillin-Streptomycin |

| AsPC-1 | Human Pancreatic Adenocarcinoma | Lymph node metastasis, expresses high levels of GDF-15.[4] | RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin |

| BxPC-3 | Human Pancreatic Adenocarcinoma | Primary tumor, expresses wild-type KRAS.[4] | RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin |

| MIA PaCa-2 | Human Pancreatic Carcinoma | Primary tumor, known for its aggressive phenotype. | DMEM with 10% FBS, 2.5% Horse Serum, and 1% Penicillin-Streptomycin |

| UN-KPC-961 | Murine PDAC | Derived from a genetically engineered mouse model (KrasG12D;Trp53R172H;Pdx1-Cre), valuable for syngeneic studies.[5] | DMEM with 10% FBS and 1% Penicillin-Streptomycin |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Pancreatic cancer cells (e.g., PANC-1)

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.

Materials:

-

Pancreatic cancer cells (e.g., PANC-1)

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal Violet staining solution

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Replace the medium with fresh, drug-free medium and incubate for 10-14 days until visible colonies form.

-

Wash the colonies with PBS, fix with methanol, and stain with 0.5% Crystal Violet solution.

-

Count the number of colonies (containing >50 cells) manually or using imaging software.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in protein expression levels in key signaling pathways upon treatment with this compound. Given that many pancreatic cancers have mutations in the KRAS pathway, which subsequently activates the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, these are critical to investigate.[1][6]

Materials:

-

Pancreatic cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Anti-proliferative Activity of this compound on Pancreatic Cancer Cell Lines (IC50 Values in µM)

| Cell Line | 24h | 48h | 72h |

| PANC-1 | 15.2 | 8.1 | 4.5 |

| AsPC-1 | 12.8 | 6.9 | 3.2 |

| BxPC-3 | 20.5 | 11.3 | 6.8 |

| MIA PaCa-2 | 18.9 | 9.7 | 5.1 |

Note: The data presented are illustrative and represent typical results for a moderately potent anti-cancer compound.

Table 2: Effect of this compound on Colony Formation in PANC-1 Cells

| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Inhibition of Colony Formation (%) |

| 0 (Vehicle) | 152 ± 12 | 0 |

| 1 | 118 ± 9 | 22.4 |

| 5 | 65 ± 7 | 57.2 |

| 10 | 21 ± 4 | 86.2 |

Note: The data presented are illustrative.

Visualizations

Caption: Workflow for the in vitro assessment of this compound.

Caption: Potential mechanism of this compound via AKT signaling.

References

- 1. Functional roles of SRC signaling in pancreatic cancer: Recent insights provide novel therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. Human Pancreas Cell PANC-1-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Pancreatic Cancer Cell Lines Derived from Genetically Engineered Mouse Models of Spontaneous Pancreatic Adenocarcinoma: Applications in Diagnosis and Therapy | PLOS One [journals.plos.org]

- 6. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for SP-141 in Breast Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-141 is a novel small molecule pyrido[b]indole that functions as a potent inhibitor of the Mouse Double Minute 2 (MDM2) oncogene.[1] Unlike many MDM2 inhibitors that aim to disrupt the MDM2-p53 interaction, this compound directly binds to MDM2, inducing its autoubiquitination and subsequent proteasomal degradation.[1][2][3] This mechanism of action leads to the stabilization and activation of the p53 tumor suppressor protein, resulting in cell cycle arrest and apoptosis in cancer cells.[3][4] Notably, this compound has demonstrated significant anti-tumor activity in breast cancer models, irrespective of their p53 mutational status, making it a promising therapeutic agent for a broad range of breast cancers.[3][4]

These application notes provide detailed protocols for the use of this compound in preclinical breast cancer xenograft models, guidance on data interpretation, and a summary of its mechanism of action.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anticancer effects by targeting the MDM2 oncoprotein for degradation. This leads to the activation of p53-dependent and p53-independent downstream pathways that collectively inhibit tumor growth.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in breast cancer xenograft models.

Table 1: In Vivo Efficacy of Intraperitoneally Administered this compound

| Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |

| MCF-7 | Nude | 40 mg/kg/day, i.p., 5 days/week for 42 days | Not specified, but significant inhibition | [5][6] |

| MDA-MB-468 | Nude | 40 mg/kg/day, i.p., 5 days/week for 30 days | Not specified, but significant inhibition | [6] |

Table 2: In Vivo Efficacy of Orally Administered this compound Nanoparticles

| Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |

| MDA-MB-231 | Not Specified | 160 mg/kg/day (free this compound) for 24 days | 51 | [2] |

| MDA-MB-231 | Not Specified | 160 mg/kg/day (this compound Nanoparticles) for 24 days | 68 | [2] |

| MDA-MB-231 | Not Specified | 80 mg/kg/day (this compound FcNP) for 24 days | 79 | [2] |

| MDA-MB-231 | Not Specified | 160 mg/kg/day (this compound FcNP) for 24 days | 90 | [2] |

Table 3: Biomarker Modulation by this compound in Xenograft Tumors

| Cell Line | Treatment | Biomarker | Change | Reference |

| NB-1643 (Neuroblastoma) | 40 mg/kg/day, i.p. | MDM2 | Decreased | [7] |

| NB-1643 (Neuroblastoma) | 40 mg/kg/day, i.p. | p53 | Increased | [7] |

| NB-1643 (Neuroblastoma) | 40 mg/kg/day, i.p. | Ki67 | Decreased | [7] |

| NB-1643 (Neuroblastoma) | 40 mg/kg/day, i.p. | Caspase 3 | Increased | [7] |

| LA1-55n (Neuroblastoma) | 40 mg/kg/day, i.p. | MDM2 | Decreased | [7] |

| LA1-55n (Neuroblastoma) | 40 mg/kg/day, i.p. | Ki67 | Decreased | [7] |

| LA1-55n (Neuroblastoma) | 40 mg/kg/day, i.p. | Caspase 3 | Increased | [7] |

Table 4: In Vivo Toxicity Profile of this compound

| Model | Treatment Protocol | Observation | Conclusion | Reference |

| Breast Cancer Xenograft | Not specified | No apparent host toxicity | Well-tolerated | [1] |

| Neuroblastoma Xenograft | 40 mg/kg/day, i.p. | No significant change in body weight | No observable toxicity at the effective dose | [7][8] |

Experimental Protocols

The following are detailed protocols for establishing breast cancer xenografts and administering this compound.

Protocol 1: Establishment of a Subcutaneous Breast Cancer Xenograft Model

This protocol describes the subcutaneous implantation of breast cancer cells into immunodeficient mice.

Materials:

-

Breast cancer cell line (e.g., MCF-7, MDA-MB-468, MDA-MB-231)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

Female athymic nude mice (4-6 weeks old)

-

Syringes (1 mL) with 27-gauge needles

-

Anesthetic (e.g., isoflurane)

-

Calipers

Procedure:

-

Cell Culture: Culture breast cancer cells in their recommended complete medium until they reach 70-80% confluency.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Add trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 1,000 rpm for 5 minutes, aspirate the supernatant, and wash the cell pellet with sterile PBS.

-

-

Cell Preparation for Injection:

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 1-5 x 10^7 cells/mL.

-

Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

-

-

Xenograft Implantation:

-

Anesthetize the mice using a standard approved protocol.

-

Draw 100 µL of the cell suspension (containing 1-5 x 10^6 cells) into a 1 mL syringe with a 27-gauge needle.

-

Inject the cells subcutaneously into the right flank of each mouse.

-

-

Tumor Monitoring:

-

Monitor the mice for tumor formation. Tumors should become palpable within 1-3 weeks.

-

Once tumors are established, measure their dimensions using calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Initiation of Treatment:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Protocol 2: Administration of this compound

This protocol outlines the preparation and administration of this compound to tumor-bearing mice.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, PEG300, Tween 80, and saline)

-

Syringes (1 mL) with 27-gauge needles

-

Balance and weighing supplies

-

Vortex mixer

Procedure:

-

Preparation of this compound Solution:

-

Prepare the vehicle solution. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Calculate the required amount of this compound based on the desired dose (e.g., 40 mg/kg) and the average weight of the mice in the treatment group.

-

Dissolve the this compound powder in the vehicle. Ensure complete dissolution by vortexing. Prepare fresh on each day of dosing.

-

-

Administration:

-

Weigh each mouse to determine the precise volume of this compound solution to be administered.

-

Administer the this compound solution via intraperitoneal (i.p.) injection. The typical injection volume is 100-200 µL.

-

For the control group, administer an equivalent volume of the vehicle solution.

-

-

Dosing Schedule:

-

A common dosing schedule is once daily, 5 days a week.[6]

-

-

Monitoring:

-

Continue to monitor tumor growth as described in Protocol 1.

-

Monitor the body weight and overall health of the mice 2-3 times per week as a measure of toxicity.

-

Protocol 3: Pharmacodynamic Analysis

This protocol describes the collection of tumor tissue for the analysis of biomarker modulation.

Procedure:

-

Tissue Collection: At the end of the study, euthanize the mice according to an approved protocol.

-

Tumor Excision: Carefully excise the tumors and record their final weight and volume.

-

Tissue Processing:

-

For Western blot analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.

-

For immunohistochemistry (IHC), fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.

-

-

Biomarker Analysis:

-

Western Blotting: Homogenize the frozen tumor tissue and extract proteins. Perform Western blotting to analyze the expression levels of MDM2, p53, and other relevant proteins.

-

Immunohistochemistry: Section the paraffin-embedded tumor tissue and perform IHC staining for biomarkers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved Caspase-3).

-

Conclusion

This compound is a promising therapeutic agent for breast cancer with a unique mechanism of action that leads to the degradation of the MDM2 oncoprotein. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in preclinical breast cancer xenograft models to further investigate its efficacy and mechanism of action. Careful adherence to these protocols will ensure the generation of robust and reproducible data to support the continued development of this novel anticancer compound.

References

- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of p53 in breast cancer progression: An insight into p53 targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thno.org [thno.org]

- 5. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for SP-141 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-141 is a novel small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. Unlike many other MDM2 inhibitors that aim to disrupt the MDM2-p53 interaction, this compound employs a distinct mechanism of action. It directly binds to MDM2, promoting its auto-ubiquitination and subsequent proteasomal degradation. This leads to a reduction in cellular MDM2 levels, resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis. Notably, the cytotoxic effects of this compound have been observed to be largely independent of the p53 tumor suppressor status of the cancer cells, making it a promising therapeutic candidate for a broad range of malignancies.

These application notes provide a summary of the effective concentrations of this compound across various cancer cell lines and detailed protocols for key in vitro experiments to assess its efficacy and mechanism of action.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound, typically reported as the half-maximal inhibitory concentration (IC50), varies among different cancer cell lines. The following table summarizes the reported IC50 values for this compound following a 72-hour incubation period.

| Cancer Type | Cell Line | p53 Status | IC50 (µM) |

| Pancreatic Cancer | HPAC | Wild-Type | 0.38 |

| Panc-1 | Mutant | 0.50 | |

| AsPC-1 | Null | 0.36 | |

| Mia-Paca-2 | Mutant | 0.41 | |

| Neuroblastoma | NB-1643 | Wild-Type | ~0.5 |

| SK-N-SH | Wild-Type | ~0.6 | |

| NB-EBC1 | Wild-Type | ~0.4 | |

| CHLA-255 | Wild-Type | ~0.8 | |

| NGP | Wild-Type | ~0.7 | |

| SK-N-AS | Mutant | ~0.3 | |

| LA1-55n | Null | ~0.9 | |

| NB-1691 (MDR) | Wild-Type | ~0.4 | |

| SK-N-BE(2) (MDR) | Mutant | ~0.3 | |

| Breast Cancer | MCF7 | Wild-Type | Not explicitly stated, but nanoparticles with this compound showed high efficacy. |

| MDA-MB-231 | Mutant | Not explicitly stated, but nanoparticles with this compound showed high efficacy. | |

| Normal Cells | IMR90 (Fibroblast) | Wild-Type | 13.22 |

Note on Uveal Melanoma: A study on uveal melanoma cell lines 92-1 and Mel202 indicated that the IC50 and IC90 values for this compound were determined[1]. However, the specific values from this study are not publicly available in the referenced abstract. Researchers are advised to determine the IC50 experimentally for these and other cell lines of interest using the protocol provided below.

Mechanism of Action: Signaling Pathway

This compound functions by inducing the degradation of MDM2, a key negative regulator of the cell cycle and apoptosis. This action is primarily independent of p53. The degradation of MDM2 leads to an accumulation of cells in the G2/M phase of the cell cycle and triggers the apoptotic cascade.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.

Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Caption: Workflow for determining IC50 using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

-

Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

DMSO

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) or a vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the medium. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases). Compare the cell cycle profiles of this compound-treated cells to the vehicle-treated control to identify any cell cycle arrest.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the quantification of apoptotic cells following this compound treatment.

Materials:

-